2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780123
InChI: InChI=1S/C7H6ClN3/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC16780123

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H6ClN3/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H,9,10,11)
Standard InChI Key PPQXNHFIMUZWOR-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CNC2=NC(=N1)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine features a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. The chlorine atom at position 2 and the methyl group at position 4 introduce steric and electronic modifications that enhance its reactivity and binding affinity in biological systems. The molecular formula is C₇H₆ClN₃, with a molar mass of 167.59 g/mol .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.59 g/mol
SMILES NotationClc1nc(C)c2c(n1)[nH]cc2
IUPAC Name2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
SolubilitySoluble in DMSO, methanol, ethanol

The compound’s poor aqueous solubility contrasts with its high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), a trait critical for its use in organic synthesis.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. The ¹H NMR spectrum exhibits signals for the pyrrole NH proton (δ ~11 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl group (δ ~2.5 ppm). High-resolution MS typically shows a molecular ion peak at m/z 167.59.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves multi-step reactions starting from simpler pyrrolopyrimidine precursors. A common approach includes:

  • Chlorination: Introduction of chlorine at position 2 via electrophilic substitution using POCl₃ or PCl₅.

  • Methylation: A Friedel-Crafts alkylation or nucleophilic substitution introduces the methyl group at position 4.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
ChlorinationPOCl₃, reflux, 6 hr65–70%
MethylationCH₃I, K₂CO₃, DMF, 80°C50–55%

Palladium-catalyzed cross-coupling reactions further functionalize the core structure, enabling the synthesis of derivatives for drug screening.

Optimization Challenges

Key challenges include minimizing byproducts during chlorination and achieving regioselective methylation. Recent advances in flow chemistry have improved yields to >75% by enhancing reaction control.

Pharmacological Applications

Kinase Inhibitor Development

The compound’s scaffold mimics ATP-binding sites in kinases, making it a template for inhibitors targeting oncogenic kinases like EGFR and BRAF. Derivatives bearing sulfonamide or amide groups at position 7 exhibit nanomolar IC₅₀ values in vitro.

Table 3: Biological Activity of Selected Derivatives

DerivativeTarget KinaseIC₅₀ (nM)Cancer Cell Line Tested
7-SulfonamideEGFR12.3A549 (lung)
7-AmideBRAF8.7SK-MEL-28 (melanoma)
Hazard StatementPrecautionary Measure
H315Wear protective gloves
H335Use in ventilated areas

Recent Advances and Future Directions

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles has enhanced the bioavailability of pyrrolopyrimidine derivatives, with recent in vivo studies showing tumor growth inhibition rates of 60–70% in xenograft models.

Computational Drug Design

Machine learning models predict that substituting the methyl group with bulkier alkyl chains could improve kinase selectivity. Synthetic validation of these designs is ongoing.

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